N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide: is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes . The compound features a complex structure with a chloro-substituted methoxyphenyl group and a sulfamoylphenyl group, making it a valuable building block in organic chemistry.
Properties
IUPAC Name |
N-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-10(19)17-12-4-6-13(7-5-12)23(20,21)18-14-9-11(16)3-8-15(14)22-2/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHNUSVIURRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with acetic anhydride and a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide serves as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can yield amines or thiols.
- Substitution Reactions : The chloro groups can undergo nucleophilic substitution, leading to new derivatives.
Biology
The compound has shown potential as an enzyme inhibitor, making it a candidate for biochemical studies. Its mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity, and potentially affecting various biochemical pathways. This property is crucial for developing new therapeutic agents.
Medicine
This compound has been investigated for its antibacterial properties due to the sulfonamide group. Sulfonamides are known for their ability to inhibit bacterial growth and have been widely used in the treatment of infections. Additionally, research indicates that this compound may possess anticancer properties by inhibiting tumor cell growth.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations requiring specific chemical interactions or functionalities.
- Biological Screening : A study conducted on N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria. The structure-activity relationship highlighted the importance of the sulfamoyl group in enhancing efficacy .
- Synthesis and Characterization : Research focusing on the synthesis of this compound revealed its potential as a scaffold for developing new drugs targeting bacterial infections .
- Mechanism Exploration : Investigations into the compound's mechanism of action showed that it forms stable complexes with target enzymes, effectively inhibiting their function and providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Comparison: N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, such as the chloro and methoxy substituents on the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Q & A
Q. Can predictive modeling guide the design of more potent analogs?
- Methodology :
- QSAR Modeling : Use descriptors like logP and polar surface area to predict activity.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
